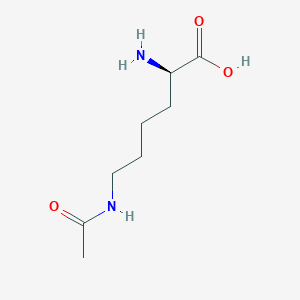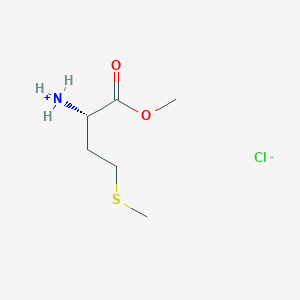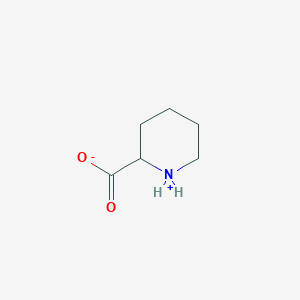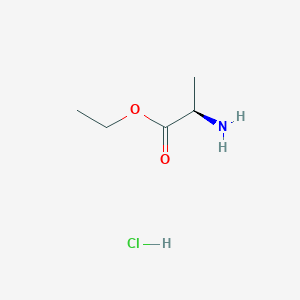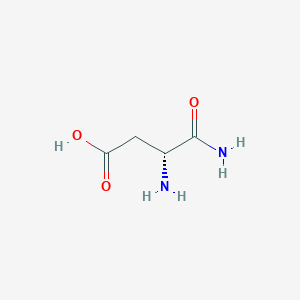
(R)-3,4-Diamino-4-oxobutanoic acid
Übersicht
Beschreibung
(R)-3,4-Diamino-4-oxobutanoic acid, also known as (R)-3,4-DADOB, is an important organic acid that is used in a variety of scientific and industrial applications. It is a chiral compound, meaning that it is composed of two enantiomers that are mirror images of each other, and exhibits a range of unique properties. This versatile compound is used in a variety of ways, including as a reagent in organic synthesis, as a catalyst for biochemical processes, and as a drug in pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Biological Significance and Synthetic Approaches
(R)-3,4-Diamino-4-oxobutanoic acid, a nonproteinogenic amino acid, has garnered significant interest due to its presence in various natural products and complex molecules. This compound has notable biological properties and is utilized as a building block in the synthesis of new molecules. It also plays a role in modifying the biological behavior of known peptidic entities. Its applications extend to environmentally safe hydrogen production for fuel cells, selective CO2 transportation, and food chemistry as an inhibitor of polyphenol oxidase and an enhancer of Maillard browning (Viso et al., 2011).
Asymmetric Synthesis
The compound has been used in the asymmetric synthesis of all four N,N'-protected stereoisomers of 2,3-diaminobutanoic acid, which is found in peptide antibiotics, toxins, and biologically active molecules. This synthesis plays a crucial role in the targeted production of specific isomers (Robinson et al., 2001).
Occurrence in Natural Systems
(R)-3,4-Diamino-4-oxobutanoic acid has been identified in the root nodules of Lotus tenuis, co-occurring in two diastereoisomeric forms. This discovery contributes to understanding the compound's role in natural biological systems (Shaw et al., 1982).
Applications in Sensor Development
This compound has also been explored in the development of solvent colorimetric paper-based polydiacetylene sensors. These sensors show a colorimetric response to various organic solvents, demonstrating potential in solvent detection and identification (Pumtang et al., 2011).
Microbial Reduction Processes
It has been investigated in the microbial reduction of ethyl 4-chloro-3-oxobutanoate, leading to the production of ethyl (R)-4-chloro-3-hydroxybutanoate. This process highlights the compound's role in microbial biotransformations and organic synthesis (Kataoka et al., 1999; Shimizu et al., 1990).
Eigenschaften
IUPAC Name |
(3R)-3,4-diamino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJIHNCYNOQEQ-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,4-Diamino-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



